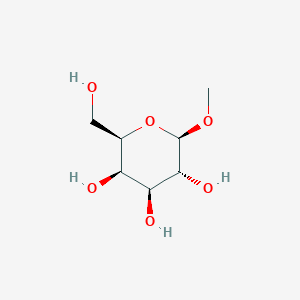
4-Methylumbelliferyl Decanoate
Übersicht
Beschreibung
4-Methylumbelliferyl Decanoate, also known as this compound, is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Postnatal Development Studies : Coates et al. (1977) used 4-MUD to study the postnatal development of acid lipase and nonspecific neutral esterase in rat liver (Coates et al., 1977).
Enzymology : Tilbeurgh et al. (1988) reported its use in studying cellulolytic enzymes, particularly for sensitive and continuous assays of cellulolytic activities in absorption or fluorescence modes (Tilbeurgh et al., 1988).
Medical Diagnostics : Van Diggelen et al. (1990) utilized 4-MUD in determining galactose-6-sulphate sulphatase activity in Morquio disease type A (MPS IV A) patients (Van Diggelen et al., 1990).
Phototautomerization Research : Bardez et al. (1992) studied phototautomerization processes using 4-methylumbelliferone in acidic ethanol-water and 1-butanol-water mixtures (Bardez et al., 1992).
Cancer Research : Zouboulis et al. (1991) found that the fluorometric assay with 4-methylumbelliferyl heptanoate could be useful for screening potential anti-cancer agents with anti-proliferative activity in vitro (Zouboulis et al., 1991).
Fungal Biomass Detection : Miller et al. (1998) used 4-methylumbelliferyl-labelled enzyme substrates to detect and quantify specific components of chitinase and cellulase activities as indicators of the presence and activity of fungal biomass (Miller et al., 1998).
Enzyme Solution Analysis : Jameson et al. (1971) employed 4-MUD as a spectrofluorimetric titrant for determining the operational molarity of enzyme solutions (Jameson et al., 1971).
Environmental Monitoring : Fiksdal et al. (1994) used 4-MUD for rapid detection of fecal water pollution and determining the impact of sewage discharge in coastal waters (Fiksdal et al., 1994).
Biochemical Assays : Christomanou and Sandhoff (1977) used the assay with 4-methylumbelliferyl sulphate for simultaneous determination of arylsulphatases A and B in leucocytes, distinguishing between normal cases and those with metachromatic leucodystrophy (Christomanou & Sandhoff, 1977).
Yeast Isolate Identification : Bobey and Ederer (1981) demonstrated the potential of 4-methylumbelliferyl substrates for identifying yeast isolates, particularly for detecting acid phosphatase, glucosidase, and pyrophosphate diesterase enzymes (Bobey & Ederer, 1981).
Wirkmechanismus
Target of Action
4-Methylumbelliferyl Decanoate (4-MUD) is primarily targeted towards carboxylesterases . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in drug metabolism and detoxification processes .
Mode of Action
4-MUD acts as a fluorogenic substrate for carboxylesterases . When hydrolyzed by these enzymes, it yields a fluorescent product, allowing the tracking of the hydrolytic activity of carboxylesterases . This makes 4-MUD a useful tool in biochemical assays to measure the activity of these enzymes .
Biochemical Pathways
HA plays a central role in many disease processes, including inflammation and cancer progression
Pharmacokinetics
Studies on 4-mu, a related compound, show that it has different bioavailability depending on the route of administration . For instance, intravenous administration of 4-MU resulted in 100-fold higher exposure compared to oral administration . The main metabolite of 4-MU, 4-methylumbelliferyl glucuronide (4-MUG), is also bioactive and has a bioavailability of 25.9% . These findings may provide some insights into the pharmacokinetics of 4-MUD, but direct studies on 4-MUD are needed.
Result of Action
The primary result of 4-MUD’s action is the generation of a fluorescent product upon hydrolysis by carboxylesterases . This allows the tracking of the enzymatic activity, which can be useful in various biochemical and pharmacological studies
Action Environment
Storage and stability recommendations for 4-mud suggest that it may be stored at room temperature for short-term use, but long-term storage is recommended at -20°c . This suggests that temperature could potentially influence the stability and efficacy of 4-MUD .
Biochemische Analyse
Biochemical Properties
4-Methylumbelliferyl Decanoate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have high activity with lipase, a class III enzyme from the white-rot fungus Pleurotus ostreatus . The nature of these interactions involves the hydrolysis of this compound by the lipase enzyme .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its interactions with enzymes like lipase. It influences cell function by serving as a substrate for lipase, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes like lipase. This interaction leads to the hydrolysis of this compound, which can influence gene expression and enzyme activation .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of esters. It interacts with enzymes like lipase, which can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are largely determined by its interactions with enzymes like lipase
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJJKMPGKQQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404823 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66185-70-4 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



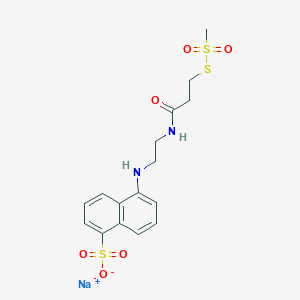

![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)
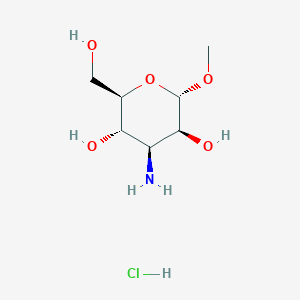
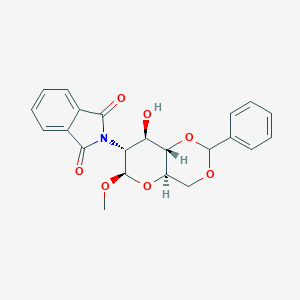
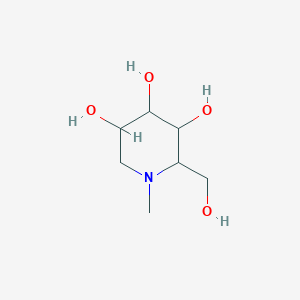
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)



